

# spectroscopic comparison of 2-Amino-6methylpyridine and its isomers

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A Spectroscopic Comparison of **2-Amino-6-methylpyridine** and Its Isomers

This guide provides a detailed spectroscopic comparison of **2-Amino-6-methylpyridine** and its various isomers, offering valuable data for researchers, scientists, and professionals in drug development. The comparative analysis is based on key spectroscopic techniques: <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

# **Introduction to Aminomethylpyridines**

Aminomethylpyridines are a class of heterocyclic organic compounds that feature both an amino group (-NH<sub>2</sub>) and a methyl group (-CH<sub>3</sub>) attached to a pyridine ring. The relative positions of these substituents give rise to numerous isomers, each with distinct physicochemical properties and spectroscopic fingerprints. Understanding these differences is crucial for unambiguous identification, characterization, and application in various fields, including medicinal chemistry and materials science. This guide focuses on **2-Amino-6-methylpyridine** and its isomers where the amino and methyl groups are attached to the pyridine ring.

# **Comparative Spectroscopic Data**

The following tables summarize the key spectroscopic data for **2-Amino-6-methylpyridine** and a selection of its isomers.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy







 $^1$ H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts ( $\delta$ ) are influenced by the electronic effects of the amino and methyl groups and their positions on the pyridine ring.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Chemical Shifts in ppm)



Compo	H-3	H-4	H-5	-СН₃	-NH <sub>2</sub>	Solvent	Referen ce
2-Amino- 6- methylpy ridine	6.32	7.14	6.13	2.28	5.23	CDCl₃	[1][2]
2-Amino- 5- methylpy ridine	6.32	7.12	-	2.12	4.67	CDCl₃	[3]
2-Amino- 4- methylpy ridine	6.20	-	6.37	2.16	4.68	CDCl₃	
2-Amino- 3- methylpy ridine	-	7.18	6.53	1.98	5.22	CDCl₃	[4]
3-Amino- 2- methylpy ridine	-	6.95	7.85	2.35	3.60	CDCl₃	
4-Amino- 2- methylpy ridine	6.48	-	7.88	2.33	4.40	CDCl₃	[5]
5-Amino- 2- methylpy ridine	7.85	6.85	-	2.30	3.50	CDCl₃	

Note: The assignments of H-3, H-4, and H-5 are based on typical coupling patterns and substituent effects. Some values are approximated from spectral data.





### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are sensitive to the electronic environment and the position of the substituents.

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Chemical Shifts in ppm)

Comp ound	C-2	C-3	C-4	C-5	C-6	-СН₃	Solven t	Refere nce
2- Amino- 6- methylp yridine	158.6	108.4	138.1	111.5	157.1	24.2	CDCl₃	[6]
2- Amino- 5- methylp yridine	157.1	112.1	138.8	129.5	147.9	17.1	CDCl₃	[7][8]
2- Amino- 3- methylp yridine	157.9	119.2	137.9	121.1	146.5	17.5	CDCl₃	[9][10]

Note: Data for all isomers was not readily available in the searched literature.

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. Key vibrational frequencies are characteristic of specific bonds.

Table 3: Key IR Absorption Bands (in cm<sup>-1</sup>)



Compound	ν(N-H) stretch	ν(C=N) / ν(C=C) stretch	ν(C-H) stretch (aromatic)	ν(C-H) stretch (aliphatic)	Reference
2-Amino-6- methylpyridin e	3450, 3300	1610, 1580	3050	2950	[11][12]
2-Amino-5- methylpyridin e	3444, 3335	1620, 1585	3040	2960	[2][8]
2-Amino-4- methylpyridin e	3430, 3290	1615, 1575	3060	2970	
2-Amino-3- methylpyridin e	3409, 3281	1626, 1520	3066	2944	[13]

Note: Values are approximate and can vary based on the sample preparation method.

### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation. All listed isomers have a nominal molecular weight of 108 g/mol.

Table 4: Mass Spectrometry Data



Compound	Molecular Ion (M+) [m/z]	Key Fragment Ions [m/z]	lonization Method	Reference
2-Amino-6- methylpyridine	108	107, 93, 80, 66, 65	EI	[7][14][15]
2-Amino-5- methylpyridine	108	107, 93, 80, 66	EI	[8]
2-Amino-4- methylpyridine	108	107, 80, 53	El	[14][16]
2-Amino-3- methylpyridine	108	107, 93, 80, 66	El	[9][10]

Note: Fragmentation patterns can be complex and are highly dependent on the instrument and conditions.

# **Experimental Protocols**

Detailed experimental protocols are essential for reproducing and comparing spectroscopic data. The following are generalized procedures for the key experiments cited.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Approximately 5-10 mg of the aminomethylpyridine isomer was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[6] The solution was filtered if any solid particles were present.[11]
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 300 MHz or 400 MHz.
- Data Acquisition:
  - <sup>1</sup>H NMR: Spectra were acquired with a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).



 ¹³C NMR: Spectra were acquired with a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and typically required several hundred to a few thousand scans for adequate signal-to-noise. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).

#### Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a small amount of the compound was ground with
  dry potassium bromide (KBr) powder and pressed into a thin pellet.[17] Alternatively, a thin
  film was prepared by dissolving the sample in a volatile solvent like dichloromethane,
  applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to
  evaporate.[1]
- Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer or Bruker model.
- Data Acquisition: Spectra were typically recorded in the range of 4000-400 cm<sup>-1</sup> with a
  resolution of 4 cm<sup>-1</sup>. A background spectrum of the empty sample holder (or pure KBr pellet)
  was recorded and subtracted from the sample spectrum.

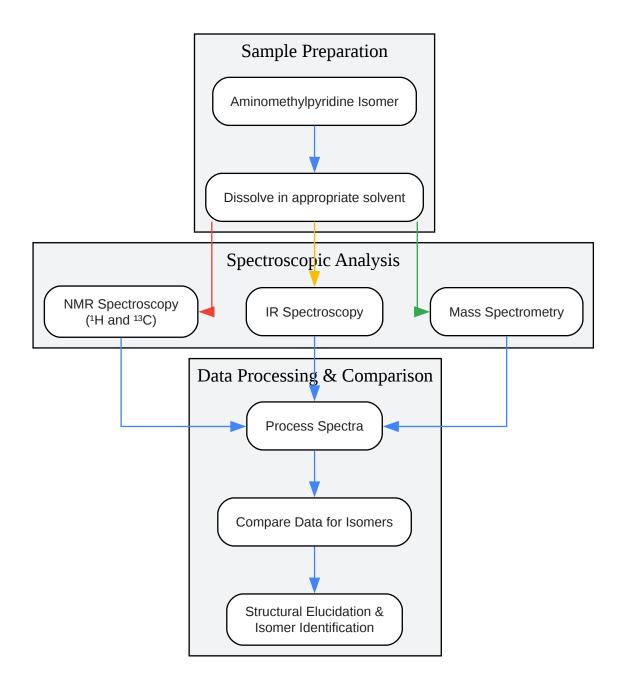
#### Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in a suitable volatile solvent such as methanol or acetonitrile.[3]
- Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an Electron Ionization (EI) source.
- Data Acquisition: The sample was introduced into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The electron energy was set to a standard 70 eV.[18][19] The mass analyzer scanned a mass range of m/z 10-200.

# **Experimental Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the aminomethylpyridine isomers.





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Caption: General workflow for the spectroscopic analysis of aminomethylpyridine isomers.

#### Conclusion

The spectroscopic data presented in this guide highlights the distinct fingerprints of **2-Amino-6-methylpyridine** and its isomers. While they share the same molecular formula and weight, the positions of the amino and methyl groups on the pyridine ring lead to significant differences in



their NMR chemical shifts, IR vibrational frequencies, and mass spectral fragmentation patterns. These differences are critical for the accurate identification and characterization of these compounds in various research and development settings. The provided experimental protocols offer a foundation for obtaining reliable and comparable spectroscopic data.

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